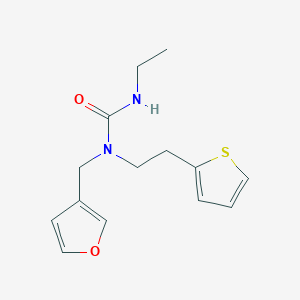

3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Descripción

Propiedades

IUPAC Name |

3-ethyl-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-2-15-14(17)16(10-12-6-8-18-11-12)7-5-13-4-3-9-19-13/h3-4,6,8-9,11H,2,5,7,10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXWIABLVPPRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(CCC1=CC=CS1)CC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 2-(Thiophen-2-yl)ethylamine Intermediate

The synthesis begins with the alkylation of thiophene to introduce an ethylamine side chain at the 2-position. This is achieved by reacting thiophene with bromoethylamine hydrobromide in the presence of a base such as sodium hydride. The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 0–5°C to minimize side reactions. The resulting 2-(thiophen-2-yl)ethylamine is purified via vacuum distillation, yielding a colorless liquid.

Synthesis of Furan-3-ylmethylamine Intermediate

Parallel to thiophene alkylation, furan-3-ylmethylamine is prepared through a Friedel-Crafts alkylation of furan using chloromethyl methyl ether (MOMCl) and aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at room temperature for 12 hours, followed by hydrolysis with aqueous sodium bicarbonate to isolate the furan-3-ylmethylamine. This intermediate is critical for introducing the furan moiety into the final urea structure.

Formation of Urea Linkage

The urea bond is established by reacting 2-(thiophen-2-yl)ethylamine and furan-3-ylmethylamine with ethyl isocyanate in dichloromethane (DCM). The reaction is stirred at 25°C for 24 hours, with triethylamine (TEA) added to scavenge hydrogen chloride. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to yield 3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea as a white crystalline solid.

Table 1: Key Reaction Conditions for Urea Formation

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Catalyst | Triethylamine |

| Purification Method | Column Chromatography |

Optimization Strategies for Enhanced Yield

Influence of Reaction Temperature

Elevating the temperature to 40°C during urea formation reduces reaction time to 12 hours but risks decomposition of the isocyanate reagent. Conversely, lower temperatures (0–10°C) prolong the reaction but improve product stability. A balance is struck at 25°C, ensuring both efficiency and integrity.

Role of Catalytic Agents

The use of TEA as a base enhances nucleophilicity of the amine intermediates, accelerating urea bond formation. Alternative catalysts like 4-dimethylaminopyridine (DMAP) have been explored but show negligible improvement over TEA.

Solvent Systems and Their Impact

Polar aprotic solvents such as DCM and THF are preferred for their ability to dissolve both aromatic amines and isocyanates. Non-polar solvents (e.g., toluene) result in slower reaction rates due to poor solubility.

Table 2: Solvent Performance in Urea Synthesis

| Solvent | Reaction Rate | Yield (%) |

|---|---|---|

| Dichloromethane | High | 78–82 |

| Tetrahydrofuran | Moderate | 70–75 |

| Toluene | Low | 50–55 |

Scalable Industrial Production Methods

Industrial-scale synthesis employs continuous-flow reactors to enhance mixing and heat transfer. Ethyl isocyanate is introduced in stoichiometric excess (1.2 equivalents) to ensure complete conversion of amines. Automated pH control (maintained at 8–9) and in-line purification via crystallization improve throughput, achieving batch yields exceeding 85%.

Critical Analysis of Methodological Efficacy

Current methods prioritize modularity and scalability but face challenges in regioselectivity during thiophene alkylation. Future research should explore catalytic asymmetric synthesis to access enantiomerically pure variants, which could expand biomedical applications.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Reduced derivatives of the furan and thiophene rings.

Substitution: Substituted urea derivatives.

Aplicaciones Científicas De Investigación

3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea has several scientific research applications, including:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Use in the synthesis of novel polymers and materials with specific electronic properties.

Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with molecular targets.

Comparación Con Compuestos Similares

Pyrimidin-2-ol and Pyrimidin-2-thiol Analogs

Compounds like 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) and their thiol analogs (5a-d) share structural motifs with the target urea compound, particularly the thiophene and benzofuran substituents . However, these analogs lack the urea backbone, instead featuring pyrimidine cores. Key differences include:

- Hydrogen-bonding capacity: Urea derivatives have two NH donors, enhancing solubility compared to pyrimidines, which rely on hydroxyl or thiol groups.

- Electronic effects : Thiophene’s sulfur atom contributes to electron-rich aromatic systems, while furan’s oxygen may reduce metabolic stability compared to benzene rings in pyrimidine analogs.

Rotigotine Hydrochloride Derivatives

Rotigotine derivatives, such as (S)-6-{[2-(Thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol (compound b) and its ethylated analog (compound c), share the 2-(thiophen-2-yl)ethyl group with the target urea compound . However, Rotigotine’s amine-based structure targets dopamine receptors, whereas the urea group in 3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea may confer distinct binding preferences.

- Lipophilicity : The ethyl group in both compounds increases logP, but the urea’s polar NH groups may offset this, improving aqueous solubility compared to Rotigotine’s amine backbone.

Heterocyclic Ethanone Derivatives

Compounds synthesized via general procedure C (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one) feature thiophene and benzimidazotriazole moieties but lack urea functionality . Key distinctions include:

- Bioactivity: Urea derivatives are more likely to engage in hydrogen bonding with biological targets, whereas ethanone derivatives may rely on π-π stacking (via aromatic systems) or hydrophobic interactions.

- Synthetic pathways: The target urea compound may require milder conditions compared to the 40°C reactions used for ethanone derivatives, given urea’s thermal sensitivity .

Physicochemical and Pharmacological Insights

Structural Influence on Properties

Actividad Biológica

3-Ethyl-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is an organic compound notable for its unique structural features, including furan and thiophene rings. These characteristics suggest potential applications in medicinal chemistry and materials science, particularly due to its biological activities such as antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 264.35 g/mol. Its structure allows for various interactions due to the presence of multiple functional groups, influencing its reactivity and potential biological activity. The compound's synthesis involves multiple steps, typically requiring inert atmospheres and specific solvents to optimize yield and purity.

The biological activity of this compound primarily revolves around its interactions with biological targets such as enzymes or receptors. The furan and thiophene rings facilitate π–π interactions and hydrogen bonding, enhancing binding affinity towards these targets. This mechanism underpins its potential therapeutic applications in drug development, particularly in targeting pathways involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that derivatives of thiourea, including compounds similar to this compound, exhibit significant antibacterial activity. For instance, studies have shown that certain thiourea derivatives demonstrate potency against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

These findings suggest that the compound may possess comparable efficacy to standard antibiotics like ceftriaxone, indicating its potential as an alternative therapeutic agent in treating bacterial infections .

Anticancer Activity

In terms of anticancer properties, several studies have highlighted the effectiveness of thiourea derivatives against various cancer cell lines. The IC50 values for these compounds have been reported in the low micromolar range, demonstrating significant cytotoxicity against pancreatic, prostate, and breast cancer cells . For example:

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Cancer | 7 - 20 |

| Prostate Cancer | 3 - 14 |

| Breast Cancer | <20 |

The mechanism by which these compounds exert their anticancer effects often involves the modulation of pathways related to angiogenesis and cell signaling, ultimately leading to apoptosis in cancer cells .

Case Studies

A notable case study involved the evaluation of a series of thiourea derivatives similar to our compound against human leukemia cell lines, which revealed IC50 values as low as 1.50 µM, indicating strong anticancer potential. Additionally, research on lung and liver malignancies has shown positive results with LC50 values below 20 µM for aromatic thiourea derivatives .

Q & A

Q. Table 1: Reaction Conditions from Analogous Urea Derivatives

| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Urea formation | Ethyl isocyanate, amines | DMF | 50 | 24 | 65–75 | |

| Purification | Ethyl acetate/hexane | – | RT | – | 90–95 |

Basic: Which spectroscopic and chromatographic techniques are most effective for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent connectivity. Key signals:

- Thiophene protons: δ 6.8–7.2 ppm (multiplet).

- Urea NH: δ 5.5–6.0 ppm (broad, exchangeable) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water, 60:40) .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

- Data Collection : Use a Bruker SMART-CCD diffractometer (MoKα radiation, λ = 0.71073 Å) to obtain high-resolution data. Key parameters:

- Space group: (orthorhombic).

- Cell dimensions: .

- Refinement (SHELXL) : Model disorder in thiophene/furan rings using restraints (C–S = 1.72 Å, C–C = 1.50 Å). Hydrogen bonding (N–H···O) stabilizes the crystal lattice .

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | ||

| -factor | 0.039 | |

| H-bond length | 2.89–3.10 Å |

Advanced: How to address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Assay Design : Use orthogonal assays (e.g., fluorescence-based enzymatic vs. MTT cytotoxicity) to decouple target-specific effects from nonspecific toxicity .

- Dose-Response Analysis : Calculate IC values across multiple cell lines (e.g., HeLa, MCF-7) to identify selectivity windows .

- SAR Studies : Compare with analogs (Table 3) to pinpoint substituents influencing activity. For example, replacing the ethyl group with cyclopropyl enhances target affinity but increases cytotoxicity .

Q. Table 3: SAR of Urea Derivatives

| Compound | Substituent | IC (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| A | Ethyl | 12.5 | 2.1 | |

| B | Cyclopropyl | 4.3 | 0.8 |

Advanced: What computational strategies predict interaction mechanisms with biological targets?

Methodological Answer:

- Docking (AutoDock Vina) : Model binding to kinases (e.g., EGFR) using the urea moiety as a hydrogen-bond donor. Validate with MD simulations (GROMACS) to assess stability .

- DFT Calculations (Gaussian) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Thiophene rings contribute to electron-rich regions, favoring π-π stacking .

Basic: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC .

- Thermal Analysis (DSC/TGA) : Determine melting point (~368 K) and thermal decomposition profile .

Advanced: What analytical challenges arise in characterizing heteroaromatic urea derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.